molecular formula C10H6BrFN2O B2998369 6-Bromo-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one CAS No. 2167486-19-1

6-Bromo-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2998369
CAS No.: 2167486-19-1
M. Wt: 269.073
InChI Key: AIIBAELPYAUODM-UHFFFAOYSA-N
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Description

6-Bromo-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a bromine atom at the 6th position and a fluorophenyl group at the 2nd position of a dihydropyridazinone ring

Scientific Research Applications

6-Bromo-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.

    Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazinones.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorophenyl)-2,3-dihydropyridazin-3-one: Lacks the bromine atom at the 6th position.

    6-Chloro-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one: Contains a chlorine atom instead of bromine at the 6th position.

Uniqueness

6-Bromo-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one is unique due to the presence of both the bromine and fluorophenyl groups, which confer specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug design and material science applications .

Properties

IUPAC Name

6-bromo-2-(2-fluorophenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFN2O/c11-9-5-6-10(15)14(13-9)8-4-2-1-3-7(8)12/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIBAELPYAUODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C=CC(=N2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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